3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide
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Overview
Description
3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a benzamide structure through a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-fluorobenzylamine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromo-6-fluorobenzylamine is reacted with benzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of halogenated benzamides with biological targets such as enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-6-fluorophenyl)methylamino]benzamide
- 3-[(2-Bromo-4-fluorophenyl)methylamino]benzamide
- 3-[(2-Bromo-6-chlorophenyl)methylamino]benzamide
Uniqueness
3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-bromo-6-fluorophenyl)methylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-12-5-2-6-13(16)11(12)8-18-10-4-1-3-9(7-10)14(17)19/h1-7,18H,8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFNDIOLUSWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=C(C=CC=C2Br)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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